

MB-07803: A Deep Dive into its Effects on Metabolic Pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

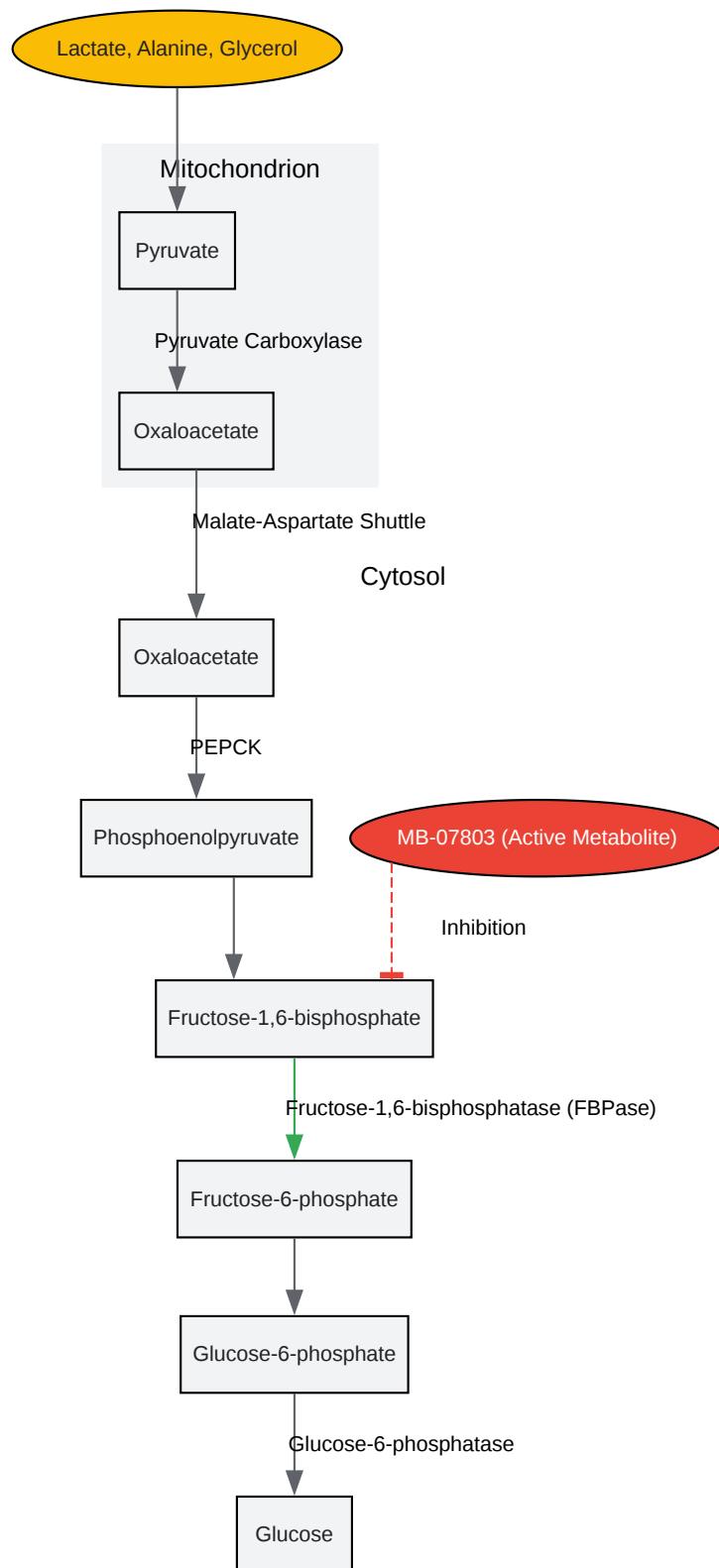
Compound of Interest

Compound Name: MB-07803

Cat. No.: B1676234

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Executive Summary

MB-07803 is a second-generation, orally available prodrug of a potent and selective inhibitor of fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the hepatic gluconeogenesis pathway. Developed to address the metabolic liabilities of its predecessor, MB06322, **MB-07803** has demonstrated a promising preclinical and clinical profile for the treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the mechanism of action of **MB-07803**, its effects on glucose and lipid metabolism, and detailed experimental protocols from key studies.

Core Mechanism of Action: Inhibition of Hepatic Gluconeogenesis

MB-07803 exerts its glucose-lowering effect by directly targeting and inhibiting fructose-1,6-bisphosphatase (FBPase) in the liver.^{[1][2]} FBPase is a critical rate-limiting enzyme in the gluconeogenesis pathway, which is the process of generating glucose from non-carbohydrate precursors. In patients with type 2 diabetes, excessive hepatic glucose production is a major contributor to hyperglycemia.^[3] By inhibiting FBPase, **MB-07803** effectively blocks this pathway, leading to a reduction in the liver's output of glucose.^{[1][2]}

MB-07803 is a prodrug that is converted in vivo to its active metabolite. This strategic design enhances its oral bioavailability and pharmacokinetic properties. The development of **MB-07803** was prompted by the discovery of a drug-drug interaction with metformin observed with the first-generation FBPase inhibitor, MB06322, which led to elevated lactate levels.^[3] **MB-07803** was specifically designed to have a reduced metabolic susceptibility that mitigates this risk.^[3]

[Click to download full resolution via product page](#)

Figure 1: Simplified diagram of the gluconeogenesis pathway and the inhibitory action of **MB-07803**.

Effects on Glucose Metabolism: Preclinical and Clinical Evidence

Preclinical Studies in a Rodent Model of Type 2 Diabetes

While specific preclinical data for **MB-07803** is not publicly available, studies on its predecessor, MB06322, in Zucker diabetic fatty (ZDF) rats provide valuable insights into the effects of FBPase inhibition.

In a study involving male ZDF rats, a single oral dose of MB06322 resulted in a significant, dose-dependent decrease in plasma glucose levels.^{[4][5]} Notably, this glucose-lowering effect was observed to be independent of insulin levels.^[5]

Table 1: Preclinical Efficacy of the FBPase Inhibitor MB06322 in Zucker Diabetic Fatty (ZDF) Rats

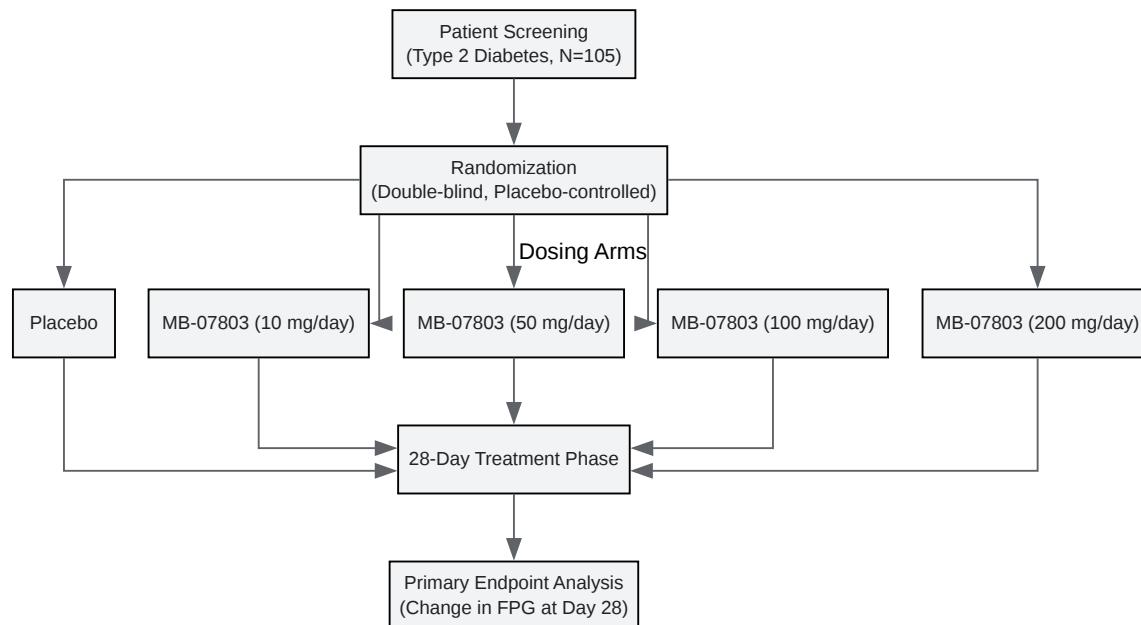
Parameter	Vehicle	MB06322	% Change vs. Vehicle
Gluconeogenesis Inhibition	-	-	70%
Endogenous Glucose Production	-	-	-46%
Blood Glucose Reduction	-	>200 mg/dL reduction	-

Data from a study on the first-generation FBPase inhibitor, MB06322.^{[6][7]}

Clinical Efficacy in Patients with Type 2 Diabetes

A Phase IIa clinical trial of **MB-07803** was conducted in patients with type 2 diabetes. This 28-day, randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and efficacy of once-daily oral doses of 10 mg, 50 mg, 100 mg, and 200 mg of **MB-07803**.^[1] The

study enrolled 105 patients with a mean baseline fasting plasma glucose of 187 mg/dL and a mean baseline HbA1c of 8.2%.[\[1\]](#)


The primary efficacy endpoint was the change in fasting plasma glucose (FPG) from baseline at day 28. The results demonstrated a statistically significant reduction in FPG in the 200 mg dose group compared to placebo.[\[1\]](#)

Another clinical trial administered **MB-07803** twice-daily for 14 days to patients with poorly controlled type 2 diabetes. This study showed dose-related, clinically meaningful, and statistically significant reductions in 24-hour weighted mean glucose levels at all evaluated doses (50 mg, 200 mg, and 400 mg twice-daily).[\[2\]](#) Furthermore, clinically and statistically significant reductions in fasting plasma glucose were observed at the two highest doses.[\[2\]](#)

Table 2: Clinical Efficacy of **MB-07803** in a 28-Day Phase IIa Study

Dose Group	Change in Fasting Plasma Glucose (FPG) vs. Placebo	p-value
200 mg once daily	Statistically and clinically significant reduction	0.0177

Data from a Phase IIa clinical trial in patients with type 2 diabetes.[\[1\]](#)

[Click to download full resolution via product page](#)

Figure 2: Workflow of the 28-day Phase IIa clinical trial of **MB-07803**.

Effects on Lipid Metabolism

The impact of **MB-07803** on lipid metabolism has not been extensively reported in publicly available data. However, preclinical studies with the first-generation FBPase inhibitor, MB06322, in ZDF rats indicated a potential for the shunting of metabolic precursors into triglycerides after four weeks of treatment.^[7] This observation suggests that by inhibiting gluconeogenesis, the building blocks for glucose production may be redirected towards lipid synthesis. Further clinical investigation is required to fully characterize the effects of **MB-07803** on the lipid profiles of patients with type 2 diabetes.

Experimental Protocols

Preclinical Evaluation in Zucker Diabetic Fatty (ZDF) Rats (Based on MB06322 studies)

- Animal Model: Male Zucker diabetic fatty (ZDF) rats, a well-established model for type 2 diabetes.[\[4\]](#)
- Housing and Diet: Animals were housed under standard laboratory conditions with free access to food and water.
- Drug Administration: The FBPase inhibitor (MB06322) was formulated in a suitable vehicle and administered orally via gavage.
- Blood Glucose Monitoring: Blood samples were collected at various time points post-dosing to measure plasma glucose concentrations.
- Measurement of Gluconeogenesis: In vivo rates of gluconeogenesis were determined using stable isotope tracer techniques.
- Statistical Analysis: Data were analyzed using appropriate statistical methods to determine the significance of the treatment effects.

Phase IIa Clinical Trial Protocol (MB-07803)

- Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[\[1\]](#)
- Patient Population: Patients with type 2 diabetes having a fasting plasma glucose between 120-270 mg/dL and an HbA1c between 6.0-10%.[\[8\]](#)
- Intervention: Oral administration of **MB-07803** (10, 50, 100, or 200 mg) or placebo, once daily for 28 days.[\[1\]](#)
- Primary Efficacy Endpoint: Change in fasting plasma glucose (FPG) from baseline to day 28.[\[1\]](#)
- Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including fasting lactate levels), vital signs, and electrocardiograms.[\[1\]](#)
- Statistical Analysis: The primary efficacy analysis was performed using an analysis of covariance (ANCOVA) model.

Conclusion

MB-07803 represents a targeted therapeutic approach for the management of type 2 diabetes by directly inhibiting hepatic gluconeogenesis. Clinical data from a Phase IIa trial have demonstrated its potential to significantly lower fasting plasma glucose levels in patients with type 2 diabetes, with a favorable safety and tolerability profile. While further investigation is needed to fully elucidate its effects on lipid metabolism and its long-term efficacy and safety, **MB-07803** holds promise as a novel agent in the armamentarium for diabetes therapy. The information presented in this guide, including the detailed mechanism of action, quantitative data from key studies, and experimental protocols, provides a solid foundation for researchers and drug development professionals working in the field of metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Metabasis Therapeutics, Inc. Announces Positive Results in a Clinical Trial of MB07803 in Patients with Poorly Controlled Type 2 Diabetes - BioSpace [biospace.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Fructose 1,6-bisphosphatase Inhibitor Effective In Type 2 Diabetes - BioSpace [biospace.com]
- 5. pnas.org [pnas.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Inhibition of fructose 1,6-bisphosphatase reduces excessive endogenous glucose production and attenuates hyperglycemia in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [MB-07803: A Deep Dive into its Effects on Metabolic Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676234#mb-07803-s-effect-on-metabolic-pathways>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com